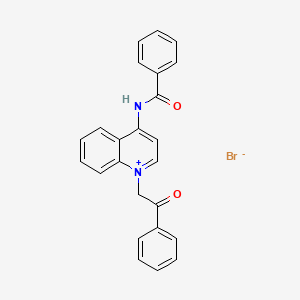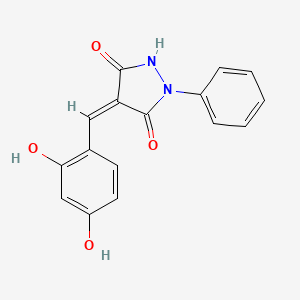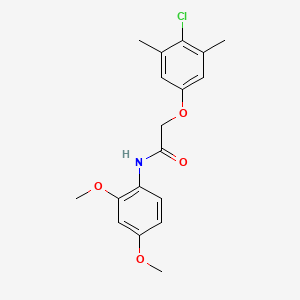
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide, also known as BQ-123, is a selective endothelin receptor antagonist. It was first synthesized in 1992 and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide works by selectively blocking the action of endothelin-1, a potent vasoconstrictor that is produced by the endothelial cells of blood vessels. By blocking the action of endothelin-1, 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide causes vasodilation and reduces blood pressure. It has also been shown to have anti-inflammatory and anti-fibrotic effects.
Biochemical and Physiological Effects:
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide has a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension and heart failure. It has also been shown to improve cardiac function and reduce inflammation and fibrosis in the heart. In addition, it has been shown to improve endothelial function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide is its specificity for the endothelin receptor. This allows researchers to study the effects of blocking this receptor in a highly selective manner. However, one limitation of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of potential future directions for the study of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide. One area of interest is its potential use in the treatment of pulmonary hypertension. Another area of interest is its potential use in the prevention of cardiovascular disease in high-risk populations. In addition, further research is needed to fully understand the long-term effects of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide and its potential side effects.
Métodos De Síntesis
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-amino-1-(2-oxo-2-phenylethyl)quinolinium bromide with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzoylamine, which is then converted to the final product by acidification.
Aplicaciones Científicas De Investigación
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide has been extensively studied for its potential therapeutic applications. It is a selective endothelin receptor antagonist that has been shown to have a wide range of effects on the cardiovascular system. It has been studied for its potential use in the treatment of hypertension, heart failure, and other cardiovascular diseases.
Propiedades
IUPAC Name |
N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2.BrH/c27-23(18-9-3-1-4-10-18)17-26-16-15-21(20-13-7-8-14-22(20)26)25-24(28)19-11-5-2-6-12-19;/h1-16H,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTFVCVOXUAYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5233638.png)
![2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233652.png)
![4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5233666.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B5233680.png)
![4,4,8-trimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5233683.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5233696.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5233699.png)

![1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5233711.png)